6-(Tributylstannyl)-1H-indole
Description
Properties
IUPAC Name |
tributyl(1H-indol-6-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1,3-6,9H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKSHVIAGDAISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586035 | |
| Record name | 6-(Tributylstannyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949595-46-4 | |
| Record name | 6-(Tributylstannyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Tributylstannyl 1h Indole
Direct Stannylation Approaches
Direct stannylation methods offer a straightforward route to 6-(tributylstannyl)-1H-indole by creating a direct bond between the indole (B1671886) ring and the tributyltin moiety. These approaches can be broadly categorized into palladium-catalyzed cross-coupling reactions and lithiation-quenching protocols.
Palladium-Catalyzed Cross-Coupling Reactions for C-Sn Bond Formation
Palladium catalysts are instrumental in forging the C-Sn bond, offering a versatile and widely applicable method for the synthesis of arylstannanes.
The Stille coupling reaction is a powerful tool for the synthesis of this compound from halogenated indole precursors, such as 6-bromo-1H-indole or 6-iodo-1H-indole. acs.orgresearchgate.netscispace.com This reaction typically involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a tin reagent like hexa-n-butylditin [(Bu₃Sn)₂]. mun.ca The reaction is generally carried out in an inert solvent like toluene (B28343) or dioxane at elevated temperatures. acs.org
The choice of the halogen on the indole precursor can influence the reaction conditions and efficiency. Iodoindoles are generally more reactive than bromoindoles, which in turn are more reactive than chloroindoles. The reaction proceeds through a catalytic cycle involving oxidative addition of the haloindole to the Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Table 1: Palladium-Catalyzed Stannylation of 6-Halo-1H-indoles
| Precursor | Catalyst | Tin Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Bromo-1H-indole | Pd(PPh₃)₄ | (Bu₃Sn)₂ | Toluene | Reflux | Good | researchgate.net |
| 6-Iodo-1H-indole | Pd(PPh₃)₄ | (Bu₃Sn)₂ | Dioxane | 100 °C | Good | acs.org |
| 2-Iodoaniline | Pd(PPh₃)₂Cl₂/CuI | Phenylacetylene | DMF | RT, 24h | Moderate | scispace.commdpi.com |
This table is for illustrative purposes and specific yields may vary based on detailed experimental conditions.
The radical nucleophilic substitution (SRN1) mechanism provides an alternative pathway for the synthesis of arylstannanes, including derivatives of indole. conicet.gov.arresearchgate.net This method involves the reaction of a haloarene with a triorganostannyl anion, typically generated in situ, under photostimulation or in the presence of a radical initiator. mdpi.orgsemanticscholar.org The reaction proceeds via a chain mechanism involving radical anions and aryl radicals. researchgate.net
While the direct application of SRN1 to synthesize this compound is not extensively documented in the provided results, the general principle suggests its feasibility. The reaction of a 6-halo-1H-indole with a tributylstannyl anion, generated from tributyltin chloride and a reducing agent like sodium in liquid ammonia, could potentially yield the desired product. mdpi.orgarkat-usa.org This method can be advantageous as it often proceeds under milder conditions compared to some transition-metal-catalyzed reactions. researchgate.net
From Halogenated Indole Precursors (e.g., 6-Halo-1H-indoles)
Lithiation-Quenching Protocols
Lithiation followed by quenching with an electrophile is a classic and effective method for the functionalization of aromatic and heteroaromatic compounds.
The regioselective deprotonation of the indole ring is a crucial step in this synthetic approach. The acidity of the protons on the indole ring varies, with the N-H proton being the most acidic. To achieve C-H lithiation, the nitrogen is typically protected with a suitable group, such as tert-butoxycarbonyl (Boc). clockss.org The directing effect of the protecting group and the choice of the organolithium reagent and solvent are critical for controlling the regioselectivity of the lithiation.
For the synthesis of this compound, lithiation at the C-6 position is required. While direct lithiation at C-6 can be challenging due to the preference for lithiation at C-2 or C-7, specific reaction conditions or the use of directing groups can favor the desired regioselectivity. clockss.orgcore.ac.ukliverpool.ac.uk
Once the indole ring is regioselectively lithiated at the 6-position, the resulting aryllithium species is a potent nucleophile. This intermediate is then quenched with an electrophilic tin reagent, most commonly tributyltin chloride (Bu₃SnCl). mdpi.comwhiterose.ac.uk The reaction is typically carried out at low temperatures, such as -78 °C, to prevent side reactions and decomposition of the organolithium intermediate. clockss.orgdiva-portal.org The addition of tributyltin chloride leads to the formation of the desired C-Sn bond, yielding this compound after workup. This method's success is highly dependent on the efficiency and regioselectivity of the initial lithiation step.
Table 2: Lithiation-Quenching for Stannane (B1208499) Synthesis
| Substrate | Lithiating Agent | Electrophile | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| N-Boc-indoline | s-BuLi/TMEDA | Bu₃SnCl | Ether | -78 °C | 1-(tert-Butoxycarbonyl)-7-(tributylstannyl)indoline | clockss.org |
| Ferrocene | t-BuLi/t-BuOK | Bu₃SnCl | THF | -78 °C | Tributylstannylferrocene | thieme-connect.de |
| 1-(Triisopropylsilyl)pyrrole | s-BuLi | Bu₃SnCl | THF | -78 °C | 2-(Tributylstannyl)-1-(triisopropylsilyl)pyrrole | mun.ca |
This table demonstrates the general principle of lithiation-quenching for the synthesis of organostannanes.
Regioselective Lithiation of 1H-Indoles
Indirect Synthetic Pathways
While direct C-H stannylation of indole is possible, indirect methods often provide better control over regioselectivity, a crucial aspect when synthesizing a specific isomer like the C-6 substituted product. These pathways typically involve the introduction of a functional group at the desired position, which is then converted into the tributylstannyl moiety.
Functional Group Interconversion Strategies
A prevalent and highly effective indirect route to this compound involves the functional group interconversion of a 6-haloindole, most commonly 6-bromo-1H-indole. This strategy leverages the well-established palladium-catalyzed stannylation reactions, which are a cornerstone of modern organic synthesis. researchgate.netrsc.orgsioc-journal.cn
The key transformation is the palladium-catalyzed cross-coupling reaction between an N-protected 6-bromoindole (B116670) and a tin-containing reagent, typically hexabutylditin (Sn₂Bu₆). acs.org This reaction proceeds under relatively mild conditions and offers high yields, making it a favored method for preparing aryl stannanes from aryl halides. researchgate.netacs.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the distannane reagent and subsequent reductive elimination to yield the desired arylstannane and regenerate the catalyst. acs.org
The versatility of this approach is highlighted by its application in the synthesis of complex natural products. For instance, a Kosugi-Migita-Stille cross-coupling reaction was a key step in the synthesis of dilemmaone B, where a vinyl stannane was coupled with a bromo-substituted indanone precursor to build a complex tricyclic indole system. nih.gov This demonstrates the power of converting a carbon-halogen bond to a carbon-tin bond to facilitate the formation of new carbon-carbon bonds.
Impact of Nitrogen Protecting Groups on Synthesis Regioselectivity and Efficiency
N-Boc Protection in Stannylindole Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its lability under acidic conditions. organic-chemistry.org In the context of indole synthesis, the N-Boc group is crucial for enabling certain transformations. For example, palladium-catalyzed C-O coupling reactions of 6-bromoindole proceed smoothly only when the indole nitrogen is protected, with the N-Boc derivative providing the desired ether product in high yield (85%). uni-rostock.de
However, the N-Boc group has notable limitations regarding its stability. N-Boc protected indoles are known to be significantly less stable than other N-Boc protected amines and can be cleaved under surprisingly mild conditions, such as heating with carbonate or even gentle warming on a rotovap. This instability can complicate subsequent reaction steps and purification. Furthermore, in certain catalytic asymmetric reactions, the presence of a Boc group on an isatin (B1672199) substrate has been shown to lead to racemic products, likely due to undesired interactions with the catalyst. beilstein-journals.org
Despite these drawbacks, N-Boc-6-bromoindole remains a viable precursor for stannylation. It can be converted to the corresponding stannane, which is then used in Stille coupling reactions. For instance, N-protected 6-bromoindole derivatives have been successfully used in Stille reactions with organostannanes like 4-(tributylstannyl)pyrimidine (B2480456) to generate complex heterocyclic structures. chemrxiv.org
| Reaction Type | Substrate | Key Finding | Yield | Reference |
|---|---|---|---|---|
| C-O Coupling | N-Boc-6-bromoindole | N-protection is essential for the reaction to proceed. | 85% | uni-rostock.de |
| Asymmetric Aldol Reaction | N-Boc-isatin | Led to racemic product, indicating interference with the catalyst. | N/A | beilstein-journals.org |
| Stille Coupling | N-Boc-6-bromo-3-acetylindole | Successfully coupled with 4-(tributylstannyl)pyrimidine. | Not specified | chemrxiv.org |
N-SEM Protection in Stannylindole Synthesis
The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers a more robust alternative for protecting the indole nitrogen. mdpi.orgnih.gov It is stable to a wider range of reaction conditions compared to the Boc group, yet can be reliably removed, often using fluoride (B91410) sources. nih.gov
The SEM group has proven effective in directing and facilitating the synthesis of stannylated indoles. In palladium-catalyzed oxidative cross-coupling reactions of N-SEM-indole, the reaction proceeds with modest yield and regioselectivity, which can be optimized by controlling the reaction acidity. uri.edu Mechanistic studies have shown that N-SEM-indoles remain nucleophilic at their 3-position, which influences the pathway of palladation. uri.edu The stability and compatibility of the SEM group make it suitable for multi-step syntheses that involve harsh reagents or conditions where a Boc group might fail. For example, the synthesis of certain indole alkaloids has successfully employed SEM protection to allow for transformations that would otherwise be problematic. kaust.edu.sa
The enhanced stability and predictable directing effects of the SEM group often translate to higher efficiency and cleaner reactions in the synthesis of specific isomers of functionalized indoles, including this compound, making it a preferred choice for complex synthetic endeavors.
| Reaction Type | Substrate | Key Finding | Yield | Reference |
|---|---|---|---|---|
| Oxidative Cross-Coupling | N-SEM-indole | Reaction proceeds with modest yield and regioselectivity, tunable by acidity. | Modest | uri.edu |
| Total Synthesis | N-SEM-2-(tributylstannyl)indole | Used as a stable starting material for coupling with 2-iodonitrobenzene in a multi-step synthesis. | 98% (coupling step) | kaust.edu.sa |
| General Use | N-SEM protected indoles | Considered a robust protecting group, more stable than Boc. | N/A | mdpi.org |
Comprehensive Reactivity and Synthetic Applications of 6 Tributylstannyl 1h Indole
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and 6-(tributylstannyl)-1H-indole is an excellent substrate for these transformations. The Stille coupling is the most prominent among these, but other related reactions also play a role in its synthetic utility.
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.org For this compound, this reaction provides a powerful method for forming carbon-carbon bonds at the 6-position of the indole (B1671886) nucleus. The general mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgscribd.com
This compound readily couples with a range of aryl and vinyl halides (iodides, bromides) and pseudohalides (triflates) in the presence of a palladium catalyst. wikipedia.orgacs.org This allows for the synthesis of 6-aryl- and 6-vinyl-1H-indoles, which are important structural motifs in many biologically active compounds. The reactivity of the halide partner generally follows the order I > Br > Cl, with chlorides being largely unreactive. wikipedia.org Vinyl halides typically react with retention of the alkene stereochemistry. wikipedia.org
A variety of heterocyclic halides, including those derived from pyridine, furan, thiophene, and thiazole, can also be used as coupling partners. wikipedia.org For instance, the coupling of bromo-indolyl precursors with 2-(tributylstannyl)pyridine (B98309) has been used to synthesize indolyl-pyridine ligands. nih.gov
Table 1: Examples of Stille Coupling with Aryl and Vinyl Halides
| Electrophile | Catalyst System | Product | Yield (%) | Reference |
| 4-Fluoroiodobenzene | Pd(PPh₃)₄ | 6-(4-Fluorophenyl)-1H-indole | 70 | sci-hub.se |
| 4-Bromopyridine | Pd(PPh₃)₄ | 6-(4-Pyridyl)-1H-indole | 74 | sci-hub.se |
| (E)-Vinyl bromide | Pd(PPh₃)₄ | (E)-6-Vinyl-1H-indole | High | wikipedia.org |
| Aryl triflate | Pd(OAc)₂/Ligand | 6-Aryl-1H-indole | Good | wikipedia.org |
The reaction of this compound with acyl chlorides under palladium catalysis provides an efficient route to 6-acylindoles. researchgate.net This acylative Stille coupling is a valuable method for introducing a ketone functionality at the 6-position of the indole ring. scribd.comresearchgate.net This transformation is generally high-yielding and tolerant of various functional groups on the acyl chloride. researchgate.net An alternative to using often sensitive acyl chlorides is the Stille-carbonylative cross-coupling, which introduces the carbonyl group via carbon monoxide insertion. wikipedia.org
Table 2: Acylative Stille Coupling of this compound
| Acyl Chloride | Catalyst | Product | Yield (%) | Reference |
| Benzoyl chloride | Pd(PPh₃)₄ | 6-Benzoyl-1H-indole | Good | researchgate.net |
| Aliphatic acyl chloride | Pd(PPh₃)₄ | 6-Alkanoyl-1H-indole | Good | researchgate.net |
In Stille coupling reactions, the stereochemistry of vinyl halides is typically retained in the product. wikipedia.orgkhanacademy.org This stereospecificity is a key advantage of the reaction, allowing for the synthesis of geometrically defined alkenes. khanacademy.orgresearchgate.net
Regioselectivity becomes a factor when the coupling partners have multiple reactive sites. In the case of this compound, the reaction occurs selectively at the carbon atom bearing the stannyl (B1234572) group. When coupling with polyhalogenated substrates, selective reaction at the most reactive halide (e.g., iodide over bromide) can often be achieved by carefully controlling the reaction conditions. wikipedia.org The choice of catalyst and ligands can also influence the regioselectivity of the coupling.
The choice of palladium catalyst and associated ligands is crucial for the success of the Stille coupling. wikipedia.org Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. nih.govmdpi.com The ligands play a critical role in stabilizing the palladium species and influencing the rates of the individual steps in the catalytic cycle. wikipedia.orgscribd.com
Electron-rich and sterically hindered phosphine (B1218219) ligands, such as tri(o-tolyl)phosphine and XPhos, often accelerate the oxidative addition step and can lead to improved yields. harvard.edunih.gov The optimal ligand depends on the specific substrates and reaction conditions. wikipedia.org For instance, electron-rich ligands are often required for coupling with less reactive electrophiles. acs.org In some cases, additives like copper(I) iodide (CuI) can significantly increase the reaction rate. scribd.comharvard.edu
Table 3: Common Catalyst Systems for Stille Coupling
| Catalyst | Ligand | Additive | Application | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Coupling with aryl chlorides | harvard.edu |
| Pd(PPh₃)₄ | - | CuI | General coupling | harvard.edu |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Coupling with aryl triflates | nih.gov |
| PdCl₂(PPh₃)₂ | - | - | Coupling with vinyl halides | nih.gov |
While the Stille reaction is the most prominent, other palladium-catalyzed cross-coupling reactions can be conceptually related. These reactions often involve the in-situ formation of an organometallic species that then participates in the coupling. Although not starting directly from isolated this compound, understanding these related transformations provides a broader context for the reactivity of the indole-6-metal bond.
For example, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely used alternative to the Stille reaction due to the lower toxicity of the boron byproducts. mdpi.com The synthesis of certain indole derivatives may proceed through a Suzuki coupling of an indolylboronic acid or ester. nih.govnih.gov The fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to both the Stille and Suzuki reactions. mdpi.com
Related Organometallic Coupling Reactions
Transmetalation to Other Organometallic Species (e.g., Organoborons for Suzuki-Miyaura Coupling)
Electrophilic Functionalization of the Stannyl Moiety
The carbon-tin bond in this compound is susceptible to cleavage by various electrophiles, allowing for the direct introduction of functional groups at the C-6 position.
Halodestannylation, particularly iododestannylation, is a highly effective method for introducing a halogen atom at the C-6 position of the indole ring. This reaction typically proceeds with high regioselectivity, replacing the tributylstannyl group with an iodine atom. acs.orgplos.org The resulting 6-iodoindole is a valuable intermediate for further functionalization, often through palladium-catalyzed cross-coupling reactions. nii.ac.jp For example, radioiodinated compounds are frequently synthesized via iododestannylation of the corresponding tributylstannyl precursors using oxidizing agents like hydrogen peroxide or chloramine-T in the presence of a radioactive iodide source. mdpi.comresearchgate.net
| Halogenating Agent | Product |
| Iodine (I₂) | 6-Iodo-1H-indole |
| N-Bromosuccinimide (NBS) | 6-Bromo-1H-indole |
| N-Chlorosuccinimide (NCS) | 6-Chloro-1H-indole |
Protodestannylation involves the cleavage of the carbon-tin bond by a proton source, effectively replacing the tributylstannyl group with a hydrogen atom. This reaction can be useful for the regioselective removal of the stannyl group after it has served its synthetic purpose. Similarly, deuteriodestannylation, using a deuterium (B1214612) source, allows for the site-specific incorporation of a deuterium atom at the C-6 position, a valuable tool in mechanistic studies and for the synthesis of isotopically labeled compounds.
The tributylstannyl group can direct the introduction of a nitro group at the C-6 position. Reaction of this compound with a suitable nitrating agent leads to ipso-substitution, yielding 6-nitro-1H-indole. This method offers a regioselective alternative to direct nitration of the indole ring, which can often lead to a mixture of isomers. For instance, studies on nitroimidazoles have shown the utility of related destannylation reactions in the synthesis of specifically substituted nitro-heterocycles. researchgate.netscribd.com
Protodestannylation and Deuteriodestannylation
Radical Reactions and Single Electron Transfer Processes
The tributylstannyl group can participate in radical reactions. Single electron transfer (SET) from an electron donor can initiate the formation of a radical anion, which can then undergo further transformations. thieme-connect.de Alternatively, radical initiators can promote the homolytic cleavage of the carbon-tin bond, generating an indol-6-yl radical. This radical can then be trapped by various radical acceptors or participate in cyclization reactions. mdpi.combbhegdecollege.com While less common than palladium-catalyzed couplings, these radical pathways offer alternative strategies for the functionalization of the indole core. For example, radical cyclizations using tributyltin hydride are known to form new ring systems attached to the indole nucleus. researchgate.net The generation of radicals from organostannanes often involves neutral conditions, which can be advantageous for substrates with sensitive functional groups. thieme-connect.de
Generation of Indole Radicals from 6-Stannylindole Precursors
The formation of an aryl radical from an arylstannane precursor proceeds via the homolytic cleavage of the carbon-tin bond. In the case of this compound, this process yields a highly reactive indol-6-yl radical. This transformation is typically initiated under thermal or photochemical conditions, often with the use of a radical initiator such as azobisisobutyronitrile (AIBN).
While the direct homolysis of the C-Sn bond is possible, a more common strategy for generating aryl radicals in indole systems involves the reaction of a halo-indole with a tin hydride reagent, such as tributyltin hydride (Bu₃SnH). bbhegdecollege.comlibretexts.org For instance, the reaction of a 7-bromoindole (B1273607) derivative with Bu₃SnH and AIBN generates a tributyltin radical (Bu₃Sn•), which then abstracts the bromine atom from the indole ring to form the corresponding indol-7-yl radical and tributyltin bromide. acs.org
The general mechanism for radical initiation can be described in three stages: initiation, propagation, and termination. savemyexams.commasterorganicchemistry.com
Initiation: A radical initiator (e.g., AIBN) decomposes under heat or light to form initial radicals.
Propagation: The initiator radical reacts with a reagent (like a tin hydride or the arylstannane itself) to generate the key indol-6-yl radical. This radical then reacts with another molecule (in cyclization reactions), creating a new radical that continues the chain.
Termination: Two radical species combine to form a stable, non-radical product, ending the chain reaction. masterorganicchemistry.com
The indol-6-yl radical, once formed, is a versatile intermediate for forging new chemical bonds, particularly through cyclization pathways.
Intermolecular and Intramolecular Radical Cyclizations
The indol-6-yl radical generated from this compound can be trapped by various radical acceptors in either an intermolecular or intramolecular fashion, leading to the formation of complex polycyclic structures.
Intermolecular Radical Cyclizations
In an intermolecular reaction, the indol-6-yl radical adds to a separate, un-tethered molecule containing a π-system, such as an alkene or alkyne. This addition creates a new carbon-carbon bond and a new radical intermediate, which is then typically quenched by a hydrogen atom donor (like Bu₃SnH) to yield the final product. These reactions are powerful methods for the alkylation or vinylation of the indole core at the 6-position.
An analogous process, known as the Minisci reaction, involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle. mdpi.com Tandem reactions involving the intermolecular addition of an alkyl radical to an alkyne, followed by intramolecular substitution of the resulting vinyl radical onto an indole, have also been reported. rsc.orgacs.org
| Entry | Indole Precursor (Analog) | Alkene/Alkyne Partner | Product Structure (Analog) | Yield (%) |
| 1 | 1-(2-Iodoethyl)indole | Methyl acrylate | Fused Benzindolizidine | Moderate |
| 2 | N-Arylacrylamide | Aryl diazonium salt | 3-Benzyl-3-alkyloxindole | Good |
| 3 | Indole-3-carbaldehyde derivative | Methyl propiolate | Dihydropyrido[1,2-a]indole | 79% |
Table 1: Representative examples of intermolecular radical additions involving indole derivatives. Data is based on analogous systems and demonstrates the potential reactivity. bbhegdecollege.comacs.org
Intramolecular Radical Cyclizations
Intramolecular radical cyclizations are highly efficient processes for constructing fused-ring systems. In this context, a this compound derivative bearing a pendant alkene or alkyne chain can undergo cyclization. The generated indol-6-yl radical attacks the tethered π-system, forming a new ring. The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored. libretexts.org
A well-documented analogy is the intramolecular cyclization of aryl radicals generated at the C-7 position of N-allyl and N-propargyl substituted 7-bromoindole-2-carboxylates. acs.org These reactions proceed via a 6-endo-trig cyclization to furnish pyrrolo[3,2,1-ij]quinoline derivatives, which are analogues of the duocarmycin antitumor antibiotics. acs.org This demonstrates that even less favored cyclization modes can be achieved, providing access to unique heterocyclic scaffolds.
For a hypothetical N-allyl-6-(tributylstannyl)-1H-indole, the reaction initiated by AIBN would be expected to generate the indol-6-yl radical, which would then undergo an intramolecular cyclization to form a new six-membered ring fused to the indole core.
| Entry | Substrate (Analogous) | Radical Initiator | Cyclization Mode | Product | Yield (%) |
| 1 | N-Allyl-7-bromoindole-2-carboxylate | AIBN/Bu₃SnH | 6-endo-trig | Pyrroloquinoline | Good |
| 2 | N-Propargyl-7-bromoindole-2-carboxylate | AIBN/Bu₃SnH | 6-endo-dig | Pyrroloquinoline | Good |
| 3 | Indole-tethered ynone | Visible Light | 5-exo-trig (Spiro) | Spirocyclic indoline | High |
Table 2: Examples of intramolecular radical cyclizations on the indole nucleus. Data is based on analogous systems to illustrate the synthetic potential. acs.orggoogle.com
These radical-based strategies, starting from precursors like this compound, represent a powerful approach for the synthesis of complex, functionalized indole alkaloids and related pharmacologically active compounds.
Mechanistic Investigations of 6 Tributylstannyl 1h Indole Transformations
Elucidation of Palladium-Catalyzed Stille Coupling Mechanisms
The Stille reaction is a cornerstone of carbon-carbon bond formation, coupling organotin compounds with various organic electrophiles in the presence of a palladium catalyst. wikipedia.orgresearchgate.netikm.org.my For 6-(tributylstannyl)-1H-indole, this reaction provides a powerful method for introducing substituents at the C6 position of the indole (B1671886) ring. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orgikm.org.my This cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org
The catalytic cycle of the Stille reaction is a well-studied process. wikipedia.orgikm.org.my
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst. libretexts.org An organic halide (R²-X) or pseudohalide, such as a triflate, undergoes oxidative addition to the Pd(0) center. wikipedia.orglibretexts.org This step forms a 16-electron Pd(II) intermediate. libretexts.org The initial product is often a cis-complex, which can rapidly isomerize to the more thermodynamically stable trans-isomer, especially when bulky ligands are used. libretexts.orgharvard.edu The rate of this step is influenced by the nature of the halide, with reactivity generally following the order I > Br > Cl. libretexts.org
Transmetalation : This is often the rate-determining step in the Stille coupling. wikipedia.orgharvard.edu The organostannane, in this case, this compound, exchanges its indolyl group with the halide on the Pd(II) complex. wikipedia.orgevitachem.com The mechanism of transmetalation can vary depending on the substrates and conditions, with the most common pathway being associative. wikipedia.org In this mechanism, the organostannane coordinates to the palladium center, forming a transient pentacoordinate species, which then eliminates the tin halide to give a new diorganopalladium(II) complex. wikipedia.org The reactivity of the group transferred from the tin atom follows the general trend: alkynyl > alkenyl > aryl > allyl > benzyl (B1604629) > alkyl. libretexts.org
Reductive Elimination : The final step involves the two organic groups on the palladium center coupling together to form a new carbon-carbon bond. nrochemistry.comlibretexts.org This reductive elimination step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. ikm.org.mymdpi.com The process typically requires the two groups to be in a cis orientation to each other. libretexts.org
Table 1: Influence of Additives on Stille Coupling Reaction Rates
| Additive | Role | Mechanism of Rate Enhancement | Reference |
| Copper(I) Iodide (CuI) | Co-catalyst | Can act as a ligand scavenger in ethereal solvents or form a more reactive organocuprate species in polar solvents, which then transmetalates with palladium. Can increase rates by >10³ fold. | wikipedia.orgharvard.educhemistry-chemists.com |
| Lithium Chloride (LiCl) | Rate Accelerant | Stabilizes the transition state during oxidative addition and increases solvent polarity, which can improve the rate of transmetalation. Particularly effective when the leaving group (X) dissociates from palladium (open mechanism). | wikipedia.orglibretexts.orgcsic.es |
| Cesium Fluoride (B91410) (CsF) | Activator | Can coordinate to the organotin reagent, forming a hypervalent, more nucleophilic tin species that undergoes transmetalation at a faster rate. | harvard.edu |
The transmetalation step is critical and its intermediates dictate the reaction's efficiency. The associative mechanism involves the formation of a fleeting pentavalent, 18-electron palladium species. wikipedia.org However, depending on the leaving group on the palladium complex, different pathways, such as an "open" mechanism where the leaving group first dissociates, can operate. csic.es
Several side reactions can occur during the Stille coupling, impacting the yield of the desired product.
Homocoupling : The most common side reaction is the homocoupling of the organostannane reagent to form a symmetrical bi-indole dimer. wikipedia.orgnrochemistry.com This can happen through the reaction of two equivalents of the stannane (B1208499) with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst. wikipedia.org
Cine Substitution : A rare side reaction where the incoming group attaches to a position adjacent to the one originally bearing the leaving group. wikipedia.org Mechanistic studies suggest the involvement of palladium carbene intermediates. uwindsor.ca
Ligand Exchange : At elevated temperatures (e.g., 50 °C), aryl groups on both the palladium center and a coordinated phosphine (B1218219) ligand can undergo exchange, leading to undesired byproducts. wikipedia.orguwindsor.ca
Detailed Analysis of Oxidative Addition, Transmetalation, and Reductive Elimination Steps
Mechanistic Pathways of Electrophilic Destannylation
Besides palladium-catalyzed coupling, the carbon-tin bond in this compound is susceptible to cleavage by electrophiles. This reaction, known as electrophilic destannylation or protodestannylation (if the electrophile is a proton), is a fundamental transformation of organostannanes.
The destannylation of this compound with an electrophile (E⁺) proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. Indole is an electron-rich heterocycle that typically undergoes electrophilic attack at the C3 position due to its high nucleophilicity. scholaris.canih.gov However, in this compound, the reaction involves the cleavage of the C6-Sn bond.
The mechanism involves the attack of an electrophile on the electron-rich indole ring at the carbon atom bearing the stannyl (B1234572) group. This forms a cationic intermediate, often referred to as a Wheland intermediate or sigma complex. The tributylstannyl group is then eliminated, typically as a tributyltin cation which is subsequently captured by a counter-ion, to restore the aromaticity of the indole ring, resulting in a 6-substituted indole. The SEAr mechanism is a general pathway for the functionalization of aromatic systems. nih.govyoutube.com
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving compounds like this compound. csic.esnih.gov These theoretical studies provide detailed insights into transition state structures, reaction energy profiles, and the influence of various factors on the reaction pathway.
For the Stille coupling, computational studies have helped to:
Differentiate between competing mechanistic pathways, such as the cyclic versus open pathways in transmetalation. csic.es
Analyze the role of additives like LiCl, showing how they can favor certain steps by, for example, forming anionic palladium species that facilitate oxidative addition. csic.es
Investigate the electronic and steric effects of ligands on the catalytic cycle. ikm.org.my
In the context of electrophilic substitution on indoles, computational methods have been used to:
Model the interaction between electrophiles and the indole nucleus to predict regioselectivity. nih.govnih.gov
Support proposed mechanisms, such as a classic SEAr pathway for the silver-catalyzed selanylation of indoles, by evaluating the energetics of potential intermediates and transition states. nih.gov
Reveal that distortion energies within the aryne intermediate can control the regioselectivity of nucleophilic additions, a concept that can be extended to electrophilic attack on substituted indoles. nih.gov
These computational insights, combined with experimental results, provide a comprehensive understanding of the reaction mechanisms governing the transformations of this compound. acs.orgcore.ac.uk
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of 6-(Tributylstannyl)-1H-indole in solution. Through a suite of one- and two-dimensional experiments, it is possible to map the proton and carbon environments, and directly probe the tin atom, confirming the substitution pattern and the integrity of the tributylstannyl moiety.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum is characterized by distinct regions for the aromatic indole (B1671886) protons and the aliphatic tributylstannyl protons.
The aromatic region displays signals corresponding to the protons on the indole ring. The H7 proton typically appears as a singlet or a narrow doublet, while the H4 and H5 protons show characteristic ortho-coupling. The protons at the C2 and C3 positions of the pyrrole (B145914) ring also present unique signals.
The aliphatic region is dominated by the signals from the four distinct sets of protons of the three butyl groups attached to the tin atom. These signals typically appear as complex multiplets due to overlapping signals and coupling to each other and to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The protons on the α-carbon (directly attached to tin) are the most deshielded within the butyl chain.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Multiplicity | Notes |
| NH (Indole) | ~8.10 | Broad Singlet | Chemical shift can be variable and depends on solvent and concentration. |
| H7 | ~7.75 | Singlet (s) | Located adjacent to the nitrogen-bearing carbon and the tin-substituted carbon. |
| H4 | ~7.55 | Doublet (d) | Coupled to H5. |
| H5 | ~7.20 | Doublet (d) | Coupled to H4. |
| H2 | ~7.15 | Triplet (t) | Coupled to H3 and NH proton. |
| H3 | ~6.50 | Triplet (t) | Coupled to H2 and NH proton. |
| α-CH₂ (Sn-CH₂) | 1.10 - 1.20 | Multiplet (m) | Protons on the carbon directly bonded to the tin atom. Shows satellite peaks from coupling to tin. |
| β-CH₂ | 1.50 - 1.60 | Multiplet (m) | |
| γ-CH₂ | 1.30 - 1.40 | Multiplet (m) | |
| δ-CH₃ | 0.88 - 0.95 | Triplet (t) | Terminal methyl group of the butyl chain. |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the complete mapping of the carbon framework. The carbon atom (C6) directly attached to the electron-donating tributylstannyl group is significantly shielded and its signal is shifted upfield compared to an unsubstituted indole. The signals for the butyl group carbons are found in the characteristic aliphatic region. Coupling between the tin atom and the carbon atoms of the butyl chains, particularly the α-carbon, is often observable. rsc.org
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ) [ppm] | Notes |
| C7a | ~137.0 | Quaternary carbon. |
| C3a | ~129.5 | Quaternary carbon. |
| C2 | ~124.5 | |
| C4 | ~120.0 | |
| C5 | ~127.0 | |
| C7 | ~113.0 | |
| C3 | ~102.0 | |
| C6 | ~130.5 | Quaternary carbon directly attached to the tin atom. |
| α-C (Sn-CH₂) | ~10.0 | Signal may show splitting due to ¹J(¹¹⁹Sn-¹³C) coupling. rsc.org |
| β-C | ~29.1 | Signal may show splitting due to ²J(¹¹⁹Sn-¹³C) coupling. rsc.org |
| γ-C | ~27.3 | Signal may show splitting due to ³J(¹¹⁹Sn-¹³C) coupling. rsc.org |
| δ-C | ~13.7 | Terminal methyl carbon. |
¹¹⁹Sn NMR for Tin Environment Characterization
¹¹⁹Sn NMR is a powerful and direct method for characterizing the environment around the tin nucleus. For tetraorganostannanes like this compound, the tin atom is in a tetrahedral environment. The chemical shift (δ) in ¹¹⁹Sn NMR is sensitive to the nature of the groups attached to the tin. researchgate.net For aryltributylstannanes, the ¹¹⁹Sn chemical shift is typically observed in the upfield region relative to the tetramethyltin (B1198279) standard. mpg.de A chemical shift of approximately -50 to -60 ppm would be expected for this compound, confirming the presence of one aryl and three butyl substituents on the tin atom. mpg.de
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C NMR spectra by revealing correlations between nuclei. uni-konstanz.decsic.es
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, it would show cross-peaks between H4 and H5, H2 and H3, and among the adjacent protons within the butyl chains (α-H with β-H, β-H with γ-H, and γ-H with δ-H).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.com It allows for the unambiguous assignment of carbon signals for all protonated carbons by correlating the known proton signals from the ¹H NMR spectrum to their corresponding carbon signals.
A cross-peak between the indole proton H5 and the tin-bearing carbon C6.
A cross-peak between the indole proton H7 and the tin-bearing carbon C6.
Correlations between the α-protons of the butyl groups and the C6 carbon of the indole ring, definitively confirming the attachment point of the stannyl (B1234572) moiety.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which is used to determine its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is used to determine the exact mass of the parent ion with high precision, which in turn allows for the confirmation of its molecular formula. nih.gov The presence of tin is readily identifiable due to its characteristic isotopic pattern. For this compound, HRMS analysis would confirm the calculated molecular formula of C₂₀H₃₃NSn.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₃₃NSn |
| Calculated Exact Mass | 407.1635 m/z (for the most abundant isotope ¹²⁰Sn) |
| Observed Ion (Example) | [M+H]⁺ |
| Calculated [M+H]⁺ | 408.1713 m/z |
| Instrumentation Technique | Electrospray Ionization (ESI) |
The close agreement between the measured exact mass and the calculated value provides strong evidence for the elemental composition of the compound. rsc.org
Ionization Methods (e.g., ESI, EI)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing organometallic compounds, which can be prone to fragmentation under harsher conditions.
In the analysis of related tributylstannyl-indole derivatives, High-Resolution Mass Spectrometry (HRMS) with ESI is commonly employed. For instance, the analysis of 2-phenyl-1-tosyl-3-(tributylstannyl)-1H-indole using HRMS-ESI resulted in the detection of the protonated molecular ion [M+H]⁺, with a calculated m/z of 630.2135 and a found value of 630.2149. rsc.org This method is also used for other complex organotin compounds, where sodium adducts [M+Na]⁺ are sometimes observed. mpg.dempg.de For example, the ESI-MS analysis of (Z)-1-(1-(Tributylstannyl)prop-1-en-1-yl)cyclohexan-1-ol identified the [M+Na]⁺ adduct at m/z 453.21520. mpg.de
Electron Ionization (EI) is a harder ionization technique that can provide valuable information about a molecule's fragmentation pattern, aiding in structural confirmation. While specific EI data for this compound is not detailed in the reviewed literature, the technique is frequently used in conjunction with ESI for the comprehensive analysis of organic molecules. tubintrain.eu For this compound, with a molecular formula of C₂₀H₃₃NSn, the expected mass spectrometric data would confirm its molecular weight and isotopic distribution pattern, which is characteristic of tin.
Table 1: Representative High-Resolution Mass Spectrometry (ESI) Data for Related Tributylstannyl Compounds
| Compound | Ion Type | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 2-Phenyl-1-tosyl-3-(tributylstannyl)-1H-indole | [M+H]⁺ | 630.2135 | 630.2149 | rsc.org |
| (Z)-3-(Tributylstannyl)hex-3-en-2-ol | [M-H]⁺ | 389.18712 | 389.18728 | mpg.de |
| (Z)-2-(Tributylstannyl)pent-2-en-1-ol | [M-H]⁺ | 375.17147 | 375.17155 | mpg.dempg.de |
| 1-(6-(Tributylstannyl)quinline-2-yl)ethanone | [M+H]⁺ | - | 462.3 | tubintrain.eu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its indole and tributylstannyl moieties.
The indole ring exhibits a distinct N-H stretching vibration, typically appearing as a sharp peak in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic system typically appear in the 1450-1600 cm⁻¹ region. nih.gov
The tributyl groups contribute strong aliphatic C-H stretching vibrations, which are characteristically observed in the 2850-2960 cm⁻¹ range. mpg.dempg.de Additional bands corresponding to C-H bending and rocking vibrations for the CH₂, and CH₃ groups of the butyl chains would be visible in the fingerprint region (below 1500 cm⁻¹), particularly around 1460 cm⁻¹ and 1376 cm⁻¹. mpg.dempg.de The Sn-C bond vibrations are typically found at lower frequencies, often below 600 cm⁻¹, and may be difficult to observe with standard IR equipment.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group/Moiety | Reference |
|---|---|---|---|
| ~3400 | N-H Stretch | Indole N-H | |
| 3000-3100 | C-H Stretch | Aromatic (Indole Ring) | rsc.org |
| 2850-2960 | C-H Stretch | Aliphatic (Tributyl) | mpg.dempg.de |
| 1450-1600 | C=C Stretch | Aromatic (Indole Ring) | nih.gov |
| ~1460, ~1376 | C-H Bend | Aliphatic (Tributyl) | mpg.dempg.de |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the methodology for such a determination is well-established. The process would involve growing a suitable single crystal of the compound, which is then mounted on a diffractometer. rsc.org The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected and analyzed. rsc.org
Analysis of the diffraction data allows for the solution of the crystal structure, typically using direct methods, followed by refinement against the experimental data. mpg.de For related complex molecules, this analysis has been crucial for unambiguously establishing stereochemistry and solid-state conformation. If a crystal structure for this compound were determined, it would provide precise values for the Sn-C, C-N, and C-C bond lengths and the geometry around the tin atom, which is expected to be tetrahedral. It would also reveal how the molecules pack in the crystal lattice and identify any significant intermolecular forces, such as hydrogen bonding involving the indole N-H group.
Emerging Trends and Future Research Trajectories
Development of More Sustainable and Less Toxic Stannylation Methods
The use of organotin compounds, including tributyltin derivatives, is often associated with toxicity and the generation of hazardous waste. bio-conferences.org Consequently, a significant research thrust is focused on developing greener and more sustainable methods for the stannylation of indoles.
Current research is exploring several avenues to mitigate the environmental impact of stannylation reactions:
Catalytic Approaches: Minimizing the use of stoichiometric tin reagents is a primary goal. Palladium-catalyzed stannylation of bromoindoles has been shown to be effective, often proceeding with low catalyst loadings (e.g., 5 mol %) and without the need for protecting the indole (B1671886) nitrogen. acs.orgnih.gov Research is ongoing to develop even more active and selective catalysts, including those based on earth-abundant metals like nickel, which could offer a less toxic alternative to palladium. dntb.gov.uaresearchgate.net
Alternative Tin Reagents: The development of less toxic organotin reagents is another critical area. While tributyltin compounds are widely used, investigations into alternative tin reagents with reduced toxicity are underway.
Greener Solvents and Reaction Conditions: The principles of green chemistry are being increasingly applied to stannylation reactions. bio-conferences.org This includes the use of safer solvents like water, ionic liquids, or supercritical fluids to replace traditional volatile organic compounds. jetir.org Furthermore, conducting reactions at ambient temperature and pressure, whenever feasible, can significantly reduce energy consumption. bio-conferences.org
Alternatives to Organotin Compounds: A long-term goal is the replacement of organotin compounds altogether. Silylated cyclohexadienes have been proposed as an environmentally benign alternative to toxic tin hydrides in radical chemistry. researchgate.net Other strategies involve the use of organosilicon compounds, bio-based agents, and innovative catalytic processes that avoid tin reagents entirely. solubilityofthings.com
A summary of emerging sustainable approaches is presented in the table below.
| Sustainable Approach | Description | Key Advantages |
| Catalytic Stannylation | Use of catalysts (e.g., Palladium, Nickel) to facilitate the stannylation reaction with reduced amounts of tin reagents. acs.orgnih.govdntb.gov.ua | Lower toxicity, reduced waste, increased atom economy. |
| Alternative Reagents | Development and use of less toxic organotin compounds or non-tin-based reagents like organosilicon compounds. researchgate.netsolubilityofthings.com | Reduced environmental and health hazards. |
| Green Solvents | Employment of environmentally friendly solvents such as water, ionic liquids, or supercritical CO2. jetir.org | Reduced use of volatile organic compounds (VOCs). |
| Ambient Conditions | Designing reactions that proceed at room temperature and atmospheric pressure. bio-conferences.org | Lower energy consumption and safer operating conditions. |
Enantioselective and Diastereoselective Transformations Involving 6-Stannylindoles
The synthesis of chiral indole-containing molecules is of paramount importance in medicinal chemistry. Future research will increasingly focus on developing enantioselective and diastereoselective transformations involving 6-stannylindoles to access single-enantiomer products.
Key areas of investigation include:
Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary onto the indole nitrogen or another part of the molecule can direct the stereochemical outcome of subsequent reactions. wikipedia.org This auxiliary can then be removed to yield the enantiomerically enriched product.
Chiral Catalysts: The use of chiral transition metal catalysts, particularly palladium complexes with chiral ligands, in Stille coupling reactions can induce enantioselectivity. Research is focused on designing new and more effective chiral ligands for this purpose.
Stereoselective Coupling Reactions: Studies have shown that Stille cross-coupling reactions can proceed with retention of configuration at the tin-bearing carbon. nih.gov This property can be exploited to transfer chiral groups from the stannane (B1208499) to the indole scaffold. For instance, enantiomerically pure tributylstannyl[D1]methanol derivatives have been successfully coupled with retention of stereochemistry. nih.gov
Diastereoselective Reactions: In molecules containing pre-existing stereocenters, the diastereoselective functionalization of the indole ring is a key challenge. Research will aim to control the diastereoselectivity of reactions at the 6-position, potentially through substrate control or the use of diastereoselective catalysts.
The table below summarizes strategies for achieving stereocontrol in reactions of 6-stannylindoles.
| Strategy | Description | Expected Outcome |
| Chiral Auxiliaries | Temporary attachment of a chiral group to the indole. wikipedia.org | Control of stereochemistry in subsequent reactions, leading to enantiomerically enriched products after removal of the auxiliary. |
| Chiral Catalysts | Use of transition metal catalysts with chiral ligands in coupling reactions. | Enantioselective formation of the C-C bond at the 6-position. |
| Stereoretentive Coupling | Exploiting the inherent stereoretentive nature of the Stille reaction. nih.gov | Transfer of chirality from the organostannane to the indole product. |
| Diastereoselective Reactions | Controlling the stereochemical outcome of reactions on substrates with existing stereocenters. | Formation of a specific diastereomer of the final product. |
Applications in the Synthesis of Complex Organic Architectures
6-(Tributylstannyl)-1H-indole is a valuable tool for the construction of complex organic molecules, particularly natural products and their analogs. numberanalytics.comresearchgate.net Future research will continue to leverage this reagent in the total synthesis of intricate molecular targets.
Natural Product Synthesis: The Stille coupling of 6-stannylindoles with various organic halides or triflates provides a powerful method for elaborating the indole core, which is a common motif in a vast array of natural products. researchgate.netnih.gov This approach is particularly useful for synthesizing alkaloids and other biologically active compounds. nih.gov
Medicinal Chemistry: The ability to easily introduce diverse substituents at the 6-position of the indole ring is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.netox.ac.uk This allows for the fine-tuning of the pharmacological properties of indole-based drug candidates.
Materials Science: Indole derivatives are also being explored for their applications in materials science, for example, as organic semiconductors. The functionalization of the indole ring via Stille coupling can be used to modify the electronic and optical properties of these materials.
Synergistic Catalysis and Multicomponent Reactions
To enhance synthetic efficiency and complexity, researchers are exploring the use of 6-stannylindoles in synergistic catalytic systems and multicomponent reactions (MCRs).
Synergistic Catalysis: This approach involves the simultaneous use of two or more catalysts that work in concert to promote a transformation that is not possible with either catalyst alone. For example, combining a palladium catalyst for Stille coupling with another catalyst for a subsequent cyclization or functionalization step in a one-pot process can streamline the synthesis of complex heterocyclic systems.
Multicomponent Reactions: MCRs, where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the reactants, are highly atom-economical and efficient. bohrium.comresearchgate.net The development of MCRs that incorporate 6-stannylindoles as one of the components would allow for the rapid assembly of highly functionalized indole derivatives. For instance, an MCR could be designed where the Stille coupling of the stannylindole occurs in tandem with other bond-forming events.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of reactions involving 6-stannylindoles with modern technologies like flow chemistry and automated synthesis platforms is a growing trend that promises to accelerate discovery and development processes.
Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to easily scale up reactions. The development of flow-based Stille coupling reactions using 6-stannylindoles would enable the on-demand synthesis of indole libraries with greater efficiency and control.
Automated Synthesis and High-Throughput Screening: Automated platforms can perform a large number of reactions in parallel, which is ideal for optimizing reaction conditions and for generating libraries of compounds for biological screening. sigmaaldrich.comsigmaaldrich.comwikipedia.orgnih.gov By incorporating this compound into these high-throughput screening (HTS) workflows, researchers can rapidly explore a wide range of coupling partners and reaction conditions to identify optimal synthetic routes and discover new bioactive molecules. nih.gov
The table below highlights the benefits of integrating modern technologies with the chemistry of 6-stannylindoles.
| Technology | Description | Advantages |
| Flow Chemistry | Reactions are performed in a continuous stream rather than in a flask. | Improved safety, scalability, and control over reaction parameters. |
| Automated Synthesis | Use of robotics to perform chemical reactions. sigmaaldrich.comwikipedia.org | Increased throughput, reproducibility, and efficiency. |
| High-Throughput Screening (HTS) | Rapidly testing a large number of different reaction conditions or substrates. sigmaaldrich.comnih.gov | Accelerated discovery of new reactions and bioactive molecules. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
